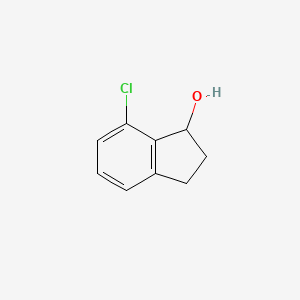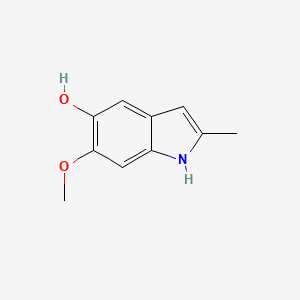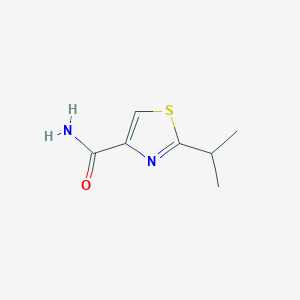
(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Acide 1-amino-2,3-dihydro-1H-indène-5-carboxylique est un dérivé d'acide aminé chiral présentant une structure indène unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'(R)-acide 1-amino-2,3-dihydro-1H-indène-5-carboxylique implique généralement les étapes suivantes :
Matière première : La synthèse commence par l'indène disponible dans le commerce.
Hydrogénation : L'indène subit une hydrogénation catalytique pour former le 2,3-dihydroindène.
Amination : Le 2,3-dihydroindène est ensuite soumis à une amination à l'aide de réactifs tels que l'ammoniac ou les amines dans des conditions spécifiques pour introduire le groupe amino en position 1.
Méthodes de production industrielle
Les méthodes de production industrielle de l'(R)-acide 1-amino-2,3-dihydro-1H-indène-5-carboxylique peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, l'hydrogénation à haute pression et des techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
(R)-Acide 1-amino-2,3-dihydro-1H-indène-5-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcools ou en d'autres formes réduites.
Substitution : Le groupe amino peut participer à des réactions de substitution, formant des dérivés avec différents groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'indène avec des groupes fonctionnels modifiés, qui peuvent être utilisés davantage dans différentes applications.
Applications de la recherche scientifique
(R)-Acide 1-amino-2,3-dihydro-1H-indène-5-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction en synthèse organique pour la préparation de molécules complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les catalyseurs.
Mécanisme d'action
Le mécanisme d'action de l'(R)-acide 1-amino-2,3-dihydro-1H-indène-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, la régulation métabolique et l'expression des gènes.
Applications De Recherche Scientifique
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-Acide 1-amino-2,3-dihydro-1H-indène-5-carboxylique : L'énantiomère du composé avec une stéréochimie différente.
Acide indène-5-carboxylique : Il ne possède pas le groupe amino, mais partage la structure de l'indène et de l'acide carboxylique.
1-Aminoindane : Structure similaire, mais sans le groupe acide carboxylique.
Unicité
(R)-Acide 1-amino-2,3-dihydro-1H-indène-5-carboxylique est unique en raison de sa nature chirale et de la présence de groupes fonctionnels amino et acide carboxylique. Cette combinaison permet une réactivité chimique diversifiée et une activité biologique potentielle, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m1/s1 |
Clé InChI |
ZFBHHXHSPRMSQS-SECBINFHSA-N |
SMILES isomérique |
C1CC2=C([C@@H]1N)C=CC(=C2)C(=O)O |
SMILES canonique |
C1CC2=C(C1N)C=CC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


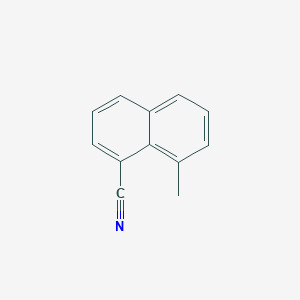
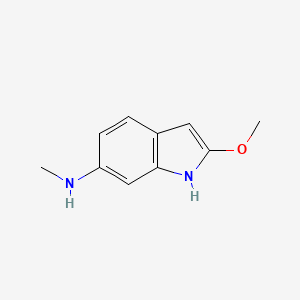

![2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B11915169.png)

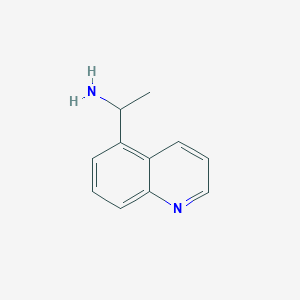

![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)
![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)

